6-氯-2-(甲硫基)-1,3-苯并恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Chloro-2-(methylthio)-1,3-benzoxazole" is a derivative of benzoxazole, which is a class of aromatic organic compounds containing a benzene ring fused to an oxazole ring. The specific compound of interest is not directly studied in the provided papers, but related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior of similar benzoxazole derivatives.

Synthesis Analysis

The synthesis of benzoxazole derivatives is often achieved through various organic reactions. For instance, the synthesis of 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles involves a 'Click' reaction, followed by coordination with ruthenium complexes . Similarly, the synthesis of 6-chlorosulfonyl derivatives from benzoxazolin-2-one is performed by treatment with chlorosulfonic acid, leading to various sulfonic acids and amides upon further reactions with nucleophiles . These methods suggest that the synthesis of "6-Chloro-2-(methylthio)-1,3-benzoxazole" could potentially involve halogenation and thiolation steps.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of heteroatoms within the fused ring system, which can significantly influence the electronic and steric properties of the molecule. X-ray crystallography is a common technique used to determine the structure of such compounds, as seen in the structural analysis of zinc and cadmium complexes of a benzoxazole derivative , and amidino-benzothiazoles . These analyses reveal the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and interactions.

Chemical Reactions Analysis

Benzoxazole derivatives participate in a variety of chemical reactions. The complexes of benzoxazole derivatives with ruthenium have been found to be efficient catalysts for oxidation and transfer hydrogenation reactions . The chromogenic properties of benzoxazole compounds, including solvatochromism and photochromism, are influenced by intramolecular proton transfer processes . Additionally, the reactivity of chlorosulfonyl benzoxazolines with nucleophiles and reducing agents leads to the formation of sulfonic acids and mercaptobenzoxazolines . These reactions highlight the versatility of benzoxazole derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are diverse and depend on the specific substituents and functional groups present in the molecule. For example, the solvatochromic behavior of a benzoxazole derivative is attributed to the ground state intramolecular proton transfer, which is stabilized by solvents with good hydrogen bond acceptor ability . The photophysical properties, such as fluorescence and resistance to photodegradation, are also notable features of these compounds . The chemical reactivity, as well as the catalytic properties of benzoxazole complexes, are influenced by the molecular structure and the nature of the substituents .

科学研究应用

合成和生物学评估

6-氯-2-(甲硫基)-1,3-苯并恶唑衍生物已被合成并评估其生物活性。例如,合成了新型 5,7-二氯-1,3-苯并恶唑衍生物,并筛选了这些化合物的细胞毒性、抗菌、抗氧化和抗脂肪酶活性,其中一些显示出显着的抗菌和细胞毒性活性 (Jayanna 等人,2013)。此外,设计并合成了 2-卤代苯基苯并恶唑-5-羧酸衍生物,其中一些对某些细胞系表现出显着的抗炎活性和细胞毒性 (Thakral 等人,2022)。

结构分析和材料化学

6-氯-2-(甲硫基)-1,3-苯并恶唑衍生物和相关化合物的结构一直是研究的主题,以了解分子间相互作用和超分子排列。例如,一项研究重点关注一系列 1,3-苯并噻唑衍生物中的超价接触、氢键和范德华接触 (Navarrete-Vázquez 等人,2012)。这些化合物的结构性质对于理解它们的反应性和在各个领域的潜在应用至关重要。

抗菌剂

6-氯-2-(甲硫基)-1,3-苯并恶唑的一些衍生物已被确定为潜在的抗分枝杆菌剂。一项研究报道了合成了一系列对各种分枝杆菌菌株表现出体外活性的苯并恶唑衍生物,证明了这些化合物在治疗细菌感染中的潜力 (Waisser 等人,2000)。

化学性质和反应

6-氯-2-(甲硫基)-1,3-苯并恶唑衍生物的化学性质和反应途径对其在合成化学中的应用具有重要意义。研究的重点是了解分子结构、质子化和去质子化焓以及与水分子相互作用,这些对于药物设计和其他应用至关重要 (Kabanda 和 Ebenso,2013)。

属性

IUPAC Name |

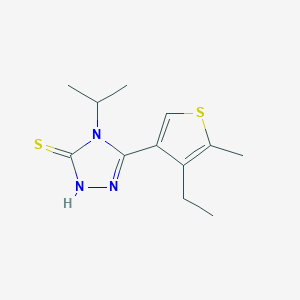

6-chloro-2-methylsulfanyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXIJEWVHCFAHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(O1)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(methylthio)-1,3-benzoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)